Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is a chemical compound widely used in scientific research. It is known for its diverse applications ranging from drug synthesis to materials science, making it a valuable tool for exploring new frontiers in scientific exploration.
Mechanism of Action
Target of Action
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is an intermediate of Niraparib , a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor. PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
As an intermediate of Niraparib, this compound likely contributes to the inhibition of PARP. PARP inhibitors work by trapping PARP on the DNA at sites of single-strand breaks, preventing the repair of these breaks and leading to the formation of more complex DNA damage .
Biochemical Pathways
The compound’s action on PARP affects the DNA damage response pathwayThese breaks are normally repaired by the homologous recombination pathway, but in cells with mutations in BRCA1 or BRCA2, this pathway is defective, leading to cell death .
Pharmacokinetics
As an intermediate, its adme properties would be transformed during the synthesis of the final active compound, niraparib .
Result of Action
The result of the compound’s action, through its contribution to the activity of Niraparib, is the selective killing of cells with mutations in BRCA1 or BRCA2. This is due to their inability to repair double-strand DNA breaks when PARP is inhibited .
Action Environment
The action of this compound, as an intermediate in the synthesis of Niraparib, would be influenced by the conditions of the chemical reactions involved in the synthesis. These could include factors such as temperature, pH, and the presence of other reactants or catalysts.
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For example, it has been observed to interact with poly (ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair mechanisms
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the BRCA-1 and BRCA-2 mutant tumors by inhibiting PARP, leading to cell death in cancerous cells . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, further influencing cellular proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PARP enzymes, inhibiting their activity and preventing the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, ultimately triggering cell death in rapidly dividing cells, such as cancer cells. Additionally, this compound may interact with other proteins involved in DNA repair and cell cycle regulation, further enhancing its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of PARP activity, leading to prolonged effects on DNA repair and cell viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PARP activity without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to healthy cells and tissues. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily through oxidative reactions, leading to the formation of metabolites that can further interact with cellular components . The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs and compounds, highlighting the importance of understanding its metabolic profile in drug development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported into cells via specific transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can affect its distribution and bioavailability, impacting its overall efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA repair enzymes and other nuclear proteins . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its therapeutic potential by ensuring precise localization within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromophenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperidine derivative.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives without the sulfonyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, especially in the context of drug development.
Medicine: It is an intermediate in the synthesis of drugs like Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment.
Industry: The compound finds applications in materials science, particularly in the development of new materials with specific properties.
Comparison with Similar Compounds
- Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(3-bromophenylsulfonyl)piperidine-1-carboxylate is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of specific pharmaceuticals like Niraparib, where the sulfonyl group plays a crucial role in the compound’s biological activity .
Properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-7-13(8-10-18)23(20,21)14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNNFLGHYKULLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449430 | |
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887591-23-3 | |
Record name | 1,1-Dimethylethyl 4-[(3-bromophenyl)sulfonyl]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887591-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-(3-bromobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00449430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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